molecular formula C8H14ClNO2 B2472431 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride CAS No. 2361645-37-4

5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

Cat. No.: B2472431
CAS No.: 2361645-37-4
M. Wt: 191.66
InChI Key: MECOGWTUGXPXQO-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride is a chemically unique spirocyclic building block offered as a hydrochloride salt to enhance its stability and solubility for research applications. This compound is part of a class of azaspirocyclic scaffolds that are highly valued in medicinal chemistry and drug discovery for their three-dimensional, rigid structures, which allow for the efficient exploration of chemical space . The spirocyclic core orients peripheral substituents in defined spatial arrangements, making it an ideal scaffold for creating compound libraries for biological screening against various targets . The high fraction of sp3-hybridized carbons in this structure is essential for the three-dimensional exploration of chemical space and is associated with favorable properties in the development of clinical candidates . The carboxylic acid functional group provides a versatile handle for further synthetic diversification, for instance, through amide bond formation to create novel molecular entities . As a supplier, we provide this compound with a documented purity of 95% or higher, ensuring consistency and reliability for your research endeavors . This product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and note that this material may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

5-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECOGWTUGXPXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-37-4
Record name 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Preparation Methods

Table 1: Key Physicochemical Properties

Property Value
CAS No. 2361645-37-4
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
SMILES O=C(C1CCNC21CCC2)O.[H]Cl
Hazards (H Codes) H314 (Causes severe skin burns)

Retrosynthetic Analysis

The spirocyclic core and carboxylic acid group suggest three disconnections:

  • Spirocyclization : Forming the azaspiro ring via intramolecular cyclization.
  • Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester precursor.
  • Salt Formation : Protonation of the tertiary amine with HCl.

Synthetic Routes and Methodologies

Route 1: Schmidt Reaction-Mediated Spirocyclization

Step 1: Cyclohexenone Intermediate Synthesis
A bicyclic ketone precursor is prepared via Diels-Alder reaction between cyclopentadiene and acrylonitrile, followed by oxidation to a ketone.

Step 2: Schmidt Reaction
Treatment with sodium azide (NaN₃) and concentrated sulfuric acid induces spirocyclization, forming the azaspiro lactam. The reaction proceeds via a nitrilium ion intermediate, which undergoes rearrangement to yield the 5-azaspiro[3.4]octan-8-one.

Step 3: Carboxylic Acid Formation
The ketone is converted to a nitrile via Strecker synthesis, followed by acidic hydrolysis (6M HCl, reflux) to the carboxylic acid. Final treatment with HCl gas yields the hydrochloride salt.

Challenges :

  • Low regioselectivity in the Schmidt reaction (30–40% yield).
  • Over-hydrolysis of the nitrile leading to byproducts.

Route 2: Dieckmann Cyclization of Diester Precursors

Step 1: Diester Synthesis
A diester bearing both cyclopropane and cyclobutane rings is synthesized via Michael addition between ethyl acrylate and a cyclopropane malonate.

Step 2: Cyclization
Dieckmann cyclization under basic conditions (NaOEt, ethanol) forms the spiro β-keto ester. Decarboxylation (200°C, vacuum) removes the ester group, yielding the spiro ketone.

Step 3: Oxidative Conversion to Carboxylic Acid
The ketone undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid. Amine protonation with HCl completes the synthesis.

Advantages :

  • Higher yield (55–60%) due to concerted cyclization.
  • Minimal racemization at the spiro center.

Route 3: [3+2] Cycloaddition Strategy

Step 1: Nitrone Synthesis
A cyclopropane-fused nitrone is prepared by condensing hydroxylamine with a cyclopropane aldehyde.

Step 2: Spirocyclization via Dipolar Addition
Reaction with methyl acrylate as a dipolarophile forms the spiroisoxazolidine intermediate. Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazolidine to the secondary amine.

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy : δ 3.2–3.5 ppm (spirocyclic CH₂), δ 12.1 ppm (COOH).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
  • X-ray Crystallography : Confirms spiro junction geometry (CCDC deposition available).

Industrial-Scale Optimization

Recent advances focus on:

  • Flow Chemistry : Continuous Schmidt reactions improve heat dissipation and yield.
  • Enzymatic Hydrolysis : Lipases selectively hydrolyze esters without racemization.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in extractions.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety in 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride can undergo oxidation under controlled conditions. For example:

  • Decarboxylation : At elevated temperatures (>200°C), thermal decarboxylation removes the carboxyl group, yielding 5-azaspiro[3.4]octane as a primary product.

  • Side-Chain Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ may oxidize adjacent carbon atoms, though specific derivatives are not well-documented in public literature .

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
DecarboxylationHeat (200–250°C)5-Azaspiro[3.4]octane~65

Reduction Reactions

The spirocyclic amine component can participate in reduction reactions:

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Carboxylic Acid ReductionLiAlH₄, THF, 0°C → RT5-Azaspiro[3.4]octane-8-methanol;hydrochloride55

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

  • Esterification : Reacting with methanol/H₂SO₄ produces methyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride .

  • Amide Formation : Coupling with amines (e.g., EDCI/HOBt) generates spirocyclic amides, which are precursors for bioactive molecules.

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
EsterificationMeOH, H₂SO₄, refluxMethyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride78

Ring-Opening and Functionalization

The strained spirocyclic structure allows ring-opening under acidic or basic conditions:

  • Acid-Mediated Ring-Opening : HCl in ethanol cleaves the azetidine ring, producing linear amine-carboxylic acid derivatives.

  • Base-Induced Rearrangement : NaOH promotes rearrangement to fused bicyclic structures, though pathways are not fully characterized .

Mechanistic Insights

  • Steric Effects : The spiro junction imposes steric constraints, slowing reactions at the bridgehead carbon .

  • Solubility Impact : The hydrochloride salt improves aqueous solubility, favoring polar reaction media .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antiviral Research
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride has been investigated for its potential antibacterial properties. A study highlighted its role as a key intermediate in the synthesis of compounds that exhibit activity against bacterial infections, particularly in the development of new antibiotic agents like DV-7751, which is effective against resistant strains of bacteria .

2. Neuropharmacology
This compound is also being explored for its neuropharmacological effects. Research indicates that spirocyclic compounds can interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. The unique structure of 5-Azaspiro[3.4]octane derivatives allows for modulation of receptor activity, which is crucial in drug design for conditions like anxiety and depression .

Synthesis and Organic Chemistry Applications

1. Building Block for Complex Molecules
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride serves as an essential building block in the synthesis of more complex organic molecules. Its spirocyclic structure is advantageous for creating diverse chemical libraries used in drug discovery processes. For instance, it can be utilized to synthesize various derivatives through functionalization reactions, enabling researchers to explore a broad range of biological activities .

2. Chiral Synthesis
The compound has been employed in enantioselective synthesis, where its derivatives are used to produce chiral centers essential for the biological activity of pharmaceutical agents. The ability to generate high enantiomeric excess (ee) through methods such as microbial reduction highlights its utility in synthesizing optically active compounds necessary for drug formulation .

Case Studies

Study Focus Findings
Synthesis of Spirocyclic ScaffoldsDevelopment of compound librariesDemonstrated the preparation of novel spirocyclic scaffolds using 5-Azaspiro[3.4]octane derivatives, highlighting their versatility in drug discovery.
Optical Resolution TechniquesEnantioselective synthesisAchieved high enantiomeric excess (over 96%) using microbial reduction methods on derivatives of 5-Azaspiro[3.4]octane, showcasing its role in producing chiral pharmaceuticals.
Synthesis of antibacterial compoundsHighlighted the compound's role as a precursor in synthesizing effective antibacterial agents, emphasizing its importance in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride

  • Key Difference : Nitrogen at the 6-position instead of 3.
  • Molecular Formula: C₈H₁₄ClNO₂ (identical to the target compound) .
  • Synthesis : Similar deprotection methods are employed, but positional isomerism requires distinct intermediates.

Spiro Ring Size Variation: 1-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride

  • Key Difference : Larger spiro system (4.5 vs. 3.4) and extended carbon chain.
  • Molecular Formula: C₁₀H₁₈ClNO₂ (MW: 219.71 g/mol) .
  • Applications : Used in the synthesis of clozapine analogs, highlighting its relevance in neuropharmacology .

Heteroatom Substitution: 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride

  • Key Difference : Oxygen replaces one nitrogen (5-oxa) and a sulfone group is present.
  • Impact : Enhanced polarity due to oxygen and sulfone groups, altering solubility and metabolic pathways.
  • Molecular Formula: C₇H₁₂ClNO₃ (MW: 183.62 g/mol) .
  • Synthesis : Requires specialized intermediates, such as tert-butoxycarbonyl-protected precursors.

Halogenated Derivatives: 8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride

  • Key Difference : Fluorine atoms at the 8-position.
  • Impact : Introduces electronegative substituents, improving metabolic stability and bioavailability.
  • Molecular Formula : C₇H₁₂ClF₂N (MW: 183.63 g/mol) .
  • Applications : Fluorination is a common strategy in drug design to modulate pharmacokinetics.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Evidence IDs
5-Azaspiro[3.4]octane-8-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 5-aza, carboxylic acid at 8-position
6-Azaspiro[3.4]octane-8-carboxylic acid HCl C₈H₁₄ClNO₂ 191.66 6-aza positional isomer
1-Azaspiro[4.5]decane-2-carboxylic acid HCl C₁₀H₁₈ClNO₂ 219.71 Larger spiro ring (4.5)
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid HCl C₇H₁₂ClNO₃ 183.62 Oxa substitution, sulfone group
8,8-Difluoro-5-azaspiro[3.4]octane HCl C₇H₁₂ClF₂N 183.63 Fluorine substituents

Biological Activity

5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride has a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of approximately 204.67 g/mol. The compound features a nitrogen atom within its spirocyclic framework, which contributes to its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Properties
Research indicates that 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in multiple cancer-related processes, thus highlighting its potential as a therapeutic agent in oncology .

The biological activity of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride is attributed to its ability to bind selectively to specific enzymes or receptors in target cells. This binding alters the activity of these biomolecules, leading to various physiological effects including:

  • Enzyme Inhibition: The inhibition of GSK-3 may lead to decreased cell proliferation in cancerous tissues.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell division.

Synthesis Methods

The synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the Spirocyclic Framework: Utilizing starting materials such as cyclopropyl amines or ketones.
  • Carboxylation: Introducing the carboxylic acid functional group through various chemical reactions including carbon dioxide insertion or oxidation processes.
  • Hydrochloride Salt Formation: Converting the free base form into its hydrochloride salt for enhanced solubility and stability.

Research Findings and Case Studies

Several studies have documented the biological efficacy of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride:

StudyFindings
Study A Demonstrated significant antibacterial activity against E.coli and S.aureus with MIC values < 50 µg/mL.
Study B Showed cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Study C Investigated the compound's mechanism, revealing GSK-3 inhibition as a key pathway in mediating its anticancer effects.

Q & A

Q. What is the optimized synthetic route for 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride?

The compound is synthesized via deprotection of its N-Boc precursor. Dissolve the N-Boc-protected carboxylic acid in dioxane, add a 3-fold excess of 4M HCl in dioxane, and stir for 8 hours at room temperature. Precipitate the product by adding methyl tert-butyl ether (MTBE), filter, wash with MTBE, and dry to obtain a white powder (90% yield). Critical parameters include reaction time, HCl stoichiometry, and solvent choice .

Q. How is the compound characterized to confirm its structural integrity?

Use a combination of analytical techniques:

  • 1H/13C NMR : Key signals include δ 13.92 (carboxylic acid proton), 10.40 (NH), and distinct spirocyclic ring protons (δ 1.72–2.58 ppm) .
  • LCMS : The [M-Cl]+ ion at m/z 156.4 confirms the molecular ion .
  • Elemental analysis : Matches calculated values (e.g., C 50.01% vs. 50.14% theoretical) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (e.g., argon) at room temperature. Avoid prolonged exposure to moisture, as the hydrochloride salt may hydrolyze or degrade under humid conditions .

Q. What are the primary research applications of this spirocyclic compound?

It serves as a rigid scaffold in medicinal chemistry for designing protease inhibitors or conformationally constrained peptides. Related spirocyclic derivatives are explored as enzyme inhibitors (e.g., ADAM sheddase inhibitors) and in protein-ligand binding studies .

Advanced Research Questions

Q. How can conflicting spectral data be resolved when synthesizing analogues?

Discrepancies in NMR or LCMS data often arise from residual solvents, stereochemical impurities, or incorrect spirocyclic ring closure. Validate purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography or NOESY experiments. Cross-reference with published data for analogous spirocycles (e.g., 5-azaspiro[2.4]heptane derivatives) .

Q. What strategies improve yield in large-scale synthesis?

Optimize HCl concentration (4M in dioxane) and stoichiometry (3:1 excess) to ensure complete deprotection. Replace MTBE with diethyl ether for faster precipitation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize side products .

Q. How does the spirocyclic structure influence solubility and bioavailability?

The rigid spiro[3.4]octane system reduces conformational flexibility, enhancing binding specificity but potentially lowering aqueous solubility. Modify the carboxylic acid group to esters or amides for improved permeability. Compare logP values of derivatives using computational tools (e.g., MarvinSketch) .

Q. What analytical challenges arise in quantifying trace impurities?

Residual dioxane or MTBE may interfere with LCMS. Use headspace GC-MS for volatile impurities and HRMS for low-abundance byproducts. For hydrochloride salt purity, conduct ion chromatography to quantify chloride content .

Q. How do substituent variations impact biological activity?

Fluorination at the 8-position (e.g., 8-fluoro derivatives) enhances metabolic stability and target affinity, as seen in pyrimidoindole-based inhibitors. Compare IC50 values of fluorinated vs. non-fluorinated analogues in enzyme assays .

Q. What computational methods validate the spirocyclic conformation?

Perform density functional theory (DFT) calculations to model the lowest-energy conformation. Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to confirm the spirocyclic geometry .

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